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Compound of Interest

Compound Name: 2-Bromoethanesulfonyl chloride

Cat. No.: B1282765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data for 2-bromoethanesulfonyl chloride.

Due to the limited availability of experimentally verified spectra in public databases, this guide

combines theoretical predictions, data from analogous compounds, and generalized

experimental protocols to serve as a valuable resource for the characterization of this reactive

chemical intermediate.

Introduction
2-Bromoethanesulfonyl chloride (C₂H₄BrClO₂S), CAS number 54429-56-0, is a bifunctional

organic compound containing both a bromo and a sulfonyl chloride group.[1] This combination

of reactive sites makes it a versatile reagent in organic synthesis, particularly in the preparation

of various sulfonamides and other sulfur-containing molecules of interest in medicinal chemistry

and materials science. Accurate spectroscopic and spectrometric characterization is crucial for

verifying the purity and structure of 2-bromoethanesulfonyl chloride and its subsequent

reaction products.
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The following tables summarize the predicted NMR and IR spectral data for 2-
bromoethanesulfonyl chloride. These predictions are based on established principles of

spectroscopy and by comparing with data from structurally similar compounds.

¹H NMR Spectroscopy Data
The proton NMR spectrum of 2-bromoethanesulfonyl chloride is expected to show two

triplets, corresponding to the two methylene groups. The electronegativity of the bromine atom

and the sulfonyl chloride group will deshield the adjacent protons, shifting their signals

downfield.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromoethanesulfonyl Chloride

Chemical Shift (δ) (ppm) Multiplicity Assignment

~ 4.0 - 4.2 Triplet -CH₂-SO₂Cl

~ 3.6 - 3.8 Triplet Br-CH₂-

Note: Predicted values are based on the analysis of similar haloalkanes and sulfonyl chlorides.

The exact chemical shifts may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy Data
The carbon NMR spectrum is expected to display two distinct signals for the two carbon atoms.

The carbon attached to the highly electronegative sulfonyl chloride group will be significantly

deshielded and appear further downfield compared to the carbon bonded to the bromine atom.

[2]

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromoethanesulfonyl Chloride

Chemical Shift (δ) (ppm) Assignment

~ 60 - 65 -CH₂-SO₂Cl

~ 30 - 35 Br-CH₂-
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Note: These are estimated chemical shift ranges. For comparison, in 1-bromo-2-chloroethane,

the CH₂-Cl carbon appears around 42-47 ppm and the CH₂-Br carbon around 33-37 ppm.[2]

IR Spectroscopy Data
The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl

chloride group. The C-H and C-Br stretching and bending vibrations are also expected to be

present.

Table 3: Predicted IR Absorption Frequencies for 2-Bromoethanesulfonyl Chloride

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity

2900 - 3000 C-H stretch Medium

1370 - 1410 SO₂ asymmetric stretch Strong

1160 - 1204 SO₂ symmetric stretch Strong

500 - 700 C-Br stretch Medium-Strong

500 - 600 S-Cl stretch Medium

Note: The characteristic strong bands for the sulfonyl chloride group are a key diagnostic

feature in the IR spectrum.[3]

Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of 2-
bromoethanesulfonyl chloride. Due to its reactivity, the compound should be handled with

care in a well-ventilated fume hood, and moisture should be excluded to prevent hydrolysis of

the sulfonyl chloride group.

NMR Spectroscopy
Instrumentation:

A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:
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In a clean, dry NMR tube, dissolve 5-10 mg of 2-bromoethanesulfonyl chloride in

approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 512-2048 (or more, as needed for adequate signal-to-noise).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-100 ppm.

IR Spectroscopy
Instrumentation:

A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.
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Place a small drop of liquid 2-bromoethanesulfonyl chloride directly onto the ATR crystal.

Acquire the sample spectrum.

Sample Preparation (Thin Film):

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin liquid film.

Place the salt plates in the spectrometer's sample holder and acquire the spectrum.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound like 2-bromoethanesulfonyl chloride.
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Synthesis & Purification
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Caption: Workflow for the synthesis and spectroscopic analysis of 2-bromoethanesulfonyl
chloride.

Conclusion
This technical guide provides a foundational understanding of the expected NMR and IR

spectroscopic data for 2-bromoethanesulfonyl chloride. While experimentally obtained and

published spectra remain scarce, the presented data, based on theoretical principles and
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analysis of analogous structures, offers valuable guidance for researchers working with this

compound. The provided experimental protocols outline the necessary steps for obtaining high-

quality spectra for structural confirmation and purity assessment. As with any reactive chemical,

appropriate safety precautions are paramount during handling and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CAS 54429-56-0: 2-Bromoethanesulfonyl chloride [cymitquimica.com]

2. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-
chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-
bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision
notes [docbrown.info]

3. acdlabs.com [acdlabs.com]

To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 2-
Bromoethanesulfonyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1282765#2-bromoethanesulfonyl-
chloride-nmr-and-ir-spectroscopy-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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